molecular formula C12H9ClN4 B11867237 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine CAS No. 1356088-15-7

3-(5-chloropyridin-3-yl)-1H-indazol-5-amine

Cat. No.: B11867237
CAS No.: 1356088-15-7
M. Wt: 244.68 g/mol
InChI Key: UVFQJTOGPDVOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine is a chemical compound with the CAS Registry Number 1356088-15-7 . It has a molecular formula of C12H9ClN4 and a molecular weight of 244.68 g/mol . This research chemical is characterized by an indazole core structure substituted with an amine group and a 5-chloropyridin-3-yl group . As a heteroaromatic scaffold, this compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel kinase inhibitors and other small-molecule therapeutics. Compounds featuring the indazole core, such as the related 1H-Indazol-3-amine, are known to possess diverse biological activities . Proper handling and storage are essential for maintaining product integrity; it is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1356088-15-7

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)-1H-indazol-5-amine

InChI

InChI=1S/C12H9ClN4/c13-8-3-7(5-15-6-8)12-10-4-9(14)1-2-11(10)16-17-12/h1-6H,14H2,(H,16,17)

InChI Key

UVFQJTOGPDVOHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)Cl

Origin of Product

United States

Preparation Methods

General Protocol

The Suzuki-Miyaura coupling is the most widely reported method for synthesizing this compound. The reaction involves coupling 5-chloro-3-pyridineboronic acid with an indazole derivative.

Reaction Scheme :
Indazole Derivative+5-Chloro-3-pyridineboronic AcidPd Catalyst3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine\text{Indazole Derivative} + \text{5-Chloro-3-pyridineboronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{this compound}

Key Components

ComponentTypical Reagents/ConditionsSource
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂
Base Na₂CO₃, K₂CO₃, or Et₃N
Solvent Toluene, ethanol, or DMF
Temperature 80–100°C
Time 12–24 hours

Representative Example

A synthesis from Ambeed.com (source 6) uses 5-bromo-1H-indazole-3-carbonitrile and 5-chloro-3-pyridineboronic acid under Suzuki conditions:

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : Sodium acetate

  • Solvent : Methanol

  • Conditions : 80°C, 16 hours under CO pressure (80 psi)

  • Yield : 68% after purification.

Nucleophilic Substitution Reactions

Direct Substitution of Chloropyridine Derivatives

Chloropyridine intermediates can undergo nucleophilic substitution with indazole amines.

Reaction Scheme :
5-Chloropyridin-3-yl Halide+Indazole AmineBaseThis compound\text{5-Chloropyridin-3-yl Halide} + \text{Indazole Amine} \xrightarrow{\text{Base}} \text{this compound}

Example Protocol

  • Substrate : 3-Bromo-4,5-dichloropyridine (source 7)

  • Nucleophile : 5-Aminoindazole

  • Base : Triethylamine (TEA)

  • Solvent : DMF or DMSO

  • Conditions : Reflux, 12–24 hours

  • Yield : Moderate to high (varies by substrate).

Cyclization and Functionalization Strategies

Multi-Step Synthesis via Diazotization

Some routes involve diazotization of bromoindazole precursors followed by cyclization.

Steps :

  • Diazotization : Bromoindazole treated with NaNO₂/HCl at −50°C.

  • Cyclization : Quenching with tBuSH to form indazole intermediates.

Example :

  • Substrate : 5-Bromo-1H-indazole-3-carbonitrile

  • Reagents : NaNO₂, HCl, tBuSH

  • Conditions : −50°C, neutralization with NH₄OH

  • Intermediate Yield : 60%.

Reaction Optimization and Industrial-Scale Production

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance scalability:

  • Advantages : Uniform temperature control, reduced reaction times, and improved yields.

  • Catalyst : Pd(OAc)₂ with phosphine ligands.

Solvent and Base Selection

ParameterOptimal ChoiceRationaleSource
Base K₂CO₃ or Et₃NEnhances deprotonation of indazole amine
Solvent Toluene or ethanolHigh boiling point for elevated temperatures

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Key AdvantageLimitation
Suzuki-Miyaura CouplingPdCl₂(dppf)60–68High regioselectivityRequires boronic acids
Nucleophilic SubstitutionNone50–70SimplicityLimited substrate scope
Diazotization/CyclizationPd(PPh₃)₄60Access to diverse intermediatesMulti-step complexity

Critical Data and Spectroscopic Characterization

Key Spectral Data

TechniqueObserved Data (δ ppm)Source
¹H NMR 8.28 (pyridine H), 7.60–8.28 (aromatic H)
¹³C NMR 154–125 (aromatic C), 120–115 (indazole C)
HRMS [M+H]⁺ = 244.68 (C₁₂H₉ClN₄)

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding N-oxides

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Indazole Derivatives

3-Phenyl-1H-indazol-5-amine
  • Molecular Formula : C₁₃H₁₁N₃ (209.25 g/mol)
  • Key Differences : Replaces the 5-chloropyridin-3-yl group with a phenyl ring.
  • Lower molecular weight (209.25 vs. 244.68) may improve solubility but reduce target specificity .
N-(2-(3-(2-Methoxyethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine
  • Synthesis: Utilizes Suzuki-Miyaura coupling between 5-aminoindazole and a boronate ester-functionalized pyrimidine .
  • Key Differences : Incorporates a pyrimidine ring and methoxyethoxy side chain.
  • Implications: Enhanced solubility due to the ether moiety.

Pyrazole-Based Analogs

3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine
  • Structure : Features a fluoropyridine substituent and methyl groups on the pyrazole ring.
  • Key Differences : Fluorine’s high electronegativity may increase metabolic stability compared to chlorine. Methyl groups reduce steric hindrance .
  • Biological Relevance : Fluorinated analogs often exhibit improved bioavailability and target binding .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₁₀H₁₀ClN₃ (207.66 g/mol).
  • Key Differences : Chlorine is positioned on a phenyl ring instead of pyridine.

Substitution Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Key Substituents
3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine 244.68 ~2.1 Chloropyridine, indazole
3-Phenyl-1H-indazol-5-amine 209.25 ~1.8 Phenyl, indazole
3-(5-Fluoropyridin-3-yl)-1H-pyrazol-5-amine 206.21 ~1.5 Fluoropyridine, pyrazole
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 207.66 ~2.0 Chlorophenyl, methylpyrazole

<sup>a</sup> Predicted using fragment-based methods; chlorine/fluorine and heterocycles influence hydrophobicity.

Biological Activity

3-(5-Chloropyridin-3-yl)-1H-indazol-5-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine and indazole moiety, with a chlorine atom at the 5-position of the pyridine ring. This unique structural arrangement influences its biological activity and interactions with various molecular targets. The presence of the chlorine atom enhances electrophilic characteristics, making it suitable for nucleophilic substitution reactions, which can lead to derivatives with improved pharmacological profiles.

Research indicates that this compound exhibits anticancer activity through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate caspases, which are critical in the apoptotic pathway. This activation leads to programmed cell death in cancer cells, making it a candidate for cancer therapy .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in various cancer cell lines, further contributing to its antitumor effects .
  • Selective Cytotoxicity : In vitro assays have indicated that this compound displays selective cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells, enhancing its therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Comparative analysis with other indazole derivatives reveals that modifications in the structure can significantly affect potency and selectivity:

Compound NameStructural FeaturesBiological Activity
4-aminoquinazolineAmino group on quinazoline ringAnticancer properties
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amineIndole and quinazoline moietiesEffective against ErbB receptors
Indazole derivativesVarious substituents on indazole coreBroad spectrum of activities including anticancer

The halogenation pattern in this compound may influence its interaction with biological targets differently than its analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Anticancer Activity : A study assessed the inhibitory effects of this compound against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). The compound exhibited promising IC50 values, indicating effective inhibition of cancer cell proliferation .
  • Mechanistic Studies : Research demonstrated that treatment with this compound resulted in increased apoptosis markers in treated cells compared to controls. This suggests that the compound's mechanism involves disrupting cellular homeostasis leading to cell death .
  • Molecular Dynamics Simulations : Computational studies utilizing molecular dynamics simulations have provided insights into the binding interactions of this compound with target proteins. These studies help predict biological activity based on structural dynamics and stability of protein-ligand complexes .

Q & A

Q. What are the standard synthetic routes for 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of indazole precursors with chloropyridine derivatives under nucleophilic substitution conditions. For example, analogous compounds (e.g., 5-(6-chloropyridin-3-yl)-1H-indazole) are synthesized via Suzuki-Miyaura coupling or Pd-catalyzed cross-coupling reactions, followed by amine functionalization . Key intermediates are characterized using 1H NMR (e.g., δ 8.28 ppm for pyridine protons in related compounds ), mass spectrometry (e.g., ESI-MS for molecular ion confirmation ), and HPLC for purity assessment.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.60–8.28 ppm in chloropyridine derivatives ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H9ClN4, MW 244.68 ).
  • IR Spectroscopy : Identifies amine (-NH2) stretches (~3300 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).
    Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in heterocyclic systems .
  • Temperature Control : Stepwise heating (e.g., 80–120°C) minimizes side reactions during cyclization .
  • Reaction Monitoring : Use in-situ FTIR or UPLC-MS to track intermediate formation and adjust conditions dynamically .

Q. What computational strategies are employed to predict the bioactivity or binding mechanisms of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulates interactions with target proteins (e.g., kinase domains) using software like AutoDock or Schrödinger .
  • Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites .
  • Machine Learning : Models trained on structural analogs (e.g., pyrazole-chloropyridine hybrids) estimate ADMET profiles .

Q. How should researchers address contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Structural Validation : Confirm compound purity (>97% via HPLC) and stability (e.g., under storage conditions at 2–8°C ).
  • Comparative Studies : Test alongside structural analogs (e.g., 3-(5-fluoropyridin-3-yl) derivatives ) to isolate substituent effects.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer :
  • Controlled Experiments : Replicate solubility tests in standardized buffers (e.g., PBS at pH 7.4) and solvents (DMSO, ethanol) .
  • Accelerated Stability Studies : Expose the compound to stress conditions (heat, light) and monitor degradation via LC-MS .
  • Cross-Lab Collaboration : Share samples with independent labs to verify data reproducibility .

Experimental Design

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

  • Methodological Answer :
  • Kinase Profiling Panels : Use commercial services (e.g., Eurofins) to screen against 50–100 kinases at 1 µM .
  • Cellular Assays : Measure phosphorylation inhibition in cancer cell lines (e.g., HCT-116) via Western blot .
  • ITC/SPR : Quantify binding affinity (Kd) with purified kinase domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.